molecular formula C8H4BrN3 B1333094 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 885950-21-0

3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1333094
CAS No.: 885950-21-0
M. Wt: 222.04 g/mol
InChI Key: UOQHWNPVNXSDDO-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a cyano group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo-pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, followed by bromination . The reaction conditions are mild and do not require a base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial context.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions with the use of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization Reactions: Cyclization reactions often require the presence of a catalyst and a suitable oxidizing agent like TBHP.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while cyclization reactions can produce more complex fused ring systems.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile
  • 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile
  • 3-Fluoroimidazo[1,2-a]pyridine-6-carbonitrile

Uniqueness

3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-4-11-8-2-1-6(3-10)5-12(7)8/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQHWNPVNXSDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377505
Record name 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-21-0
Record name 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoimidazo[1,2-a]pyridine-6-carbonitrile
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